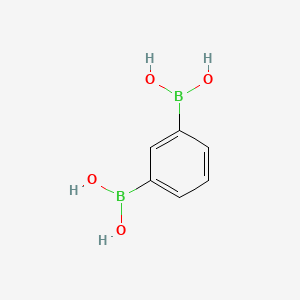
1,3-Benzenediboronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3-Benzenediboronic acid and related compounds involves multiple strategies, including reactions from organotin compounds and borane in tetrahydrofuran (THF), leading to intermediates that upon hydrolysis yield benzene- and pyridinediboronic acids. Such methods demonstrate the versatility and efficiency in synthesizing diboronic acid derivatives with high yields (Mandolesi et al., 2002).
Molecular Structure Analysis
The molecular and crystal structures of 1,3-phenylenediboronic acid have been extensively characterized, showing that it forms hydrogen-bonded dimers with a syn-anti conformation of hydroxyl groups in crystals. These dimers create ribbon motifs, contributing to the compound's unique structural properties. Rotational barrier and intermolecular interaction energies have also been calculated, providing insights into the stability and behavior of this compound in different states (Adamczyk-Woźniak et al., 2019).
Chemical Reactions and Properties
1,3-Benzenediboronic acid participates in multicomponent reactions, highlighting its role in the formation of macrocycles and polymers through coordination with pyridyl ligands. The ability to form dative B-N bonds and its reactivity with various ligands underscore its utility in creating molecularly defined structures with potential applications in supramolecular chemistry and materials science (Içli et al., 2012).
Physical Properties Analysis
The physical properties, including acidity constant, thermal behavior, and NMR characterization, have been investigated for 1,3-phenylenediboronic acid. These studies provide valuable data on its stability, reactivity, and the conditions under which it can be utilized in various chemical reactions and material synthesis processes (Adamczyk-Woźniak et al., 2019).
Chemical Properties Analysis
The chemical properties of 1,3-Benzenediboronic acid are characterized by its ability to form stable molecular complexes and frameworks. Studies on its interactions with aromatic N-oxides demonstrate its capacity to engage in hydrogen bonding and B-π interactions, which are crucial for the formation of stable molecular assemblies and have implications for its applications in designing new materials and catalysts (Sarma et al., 2011).
Aplicaciones Científicas De Investigación
Fluorescent Biosensing
- Research Focus : Surface engineering of carbon dots with benzenediboronic acid for fluorescent biosensing, specifically for glucose sensing in clinical diagnostics of diabetes. The benzenediboronic acid-conjugated carbon dots have been used for sensitive analysis of glucose with high selectivity towards interferent species (Pan et al., 2018).
Covalent Organic Frameworks
- Research Focus : Synthesis of covalent organic frameworks (COFs) using 1,3-benzenediboronic acid as a precursor. This includes the development of distinct polymorphs and the creation of Sierpiński triangles by on-surface synthesis (Cui et al., 2019).
Supramolecular Chemistry
- Research Focus : Multicomponent assembly of macrocycles and polymers through coordination of pyridyl ligands to 1,4-bis(benzodioxaborole)benzene, demonstrating the utility of dative B-N bonds in structural supramolecular chemistry and crystal engineering (Içli et al., 2012).
Crystal Engineering
- Research Focus : Investigating the structural and reactivity properties of cocrystals involving diboronic acids and bipyridines, focusing on hydrogen-bonded architectures and photodimerization processes (Vasquez-Ríos et al., 2022).
Polymer Synthesis
- Research Focus : Synthesis of rigid rod poly(p-phenylenes) using 1,3-benzenediboronic acid derivatives, exploring the solubility and molecular properties of these polymers (Vanhee et al., 1996).
Electrochemical Studies
- Research Focus : Electrochemical oxidation studies of caffeic acid in the presence of 1,4-benzenediboronic acid, exploring complex formation mechanisms and glucose effects on these complexes (Beiginejad et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-boronophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8B2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPAASVRXBULRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282315 | |
| Record name | 1,3-benzenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenediboronic acid | |
CAS RN |
4612-28-6 | |
| Record name | 4612-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-benzenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




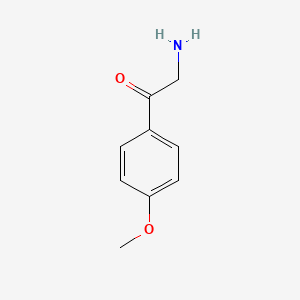



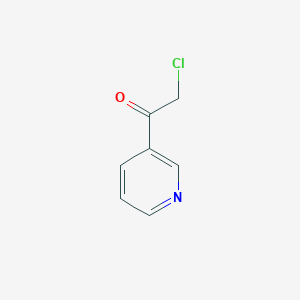

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)
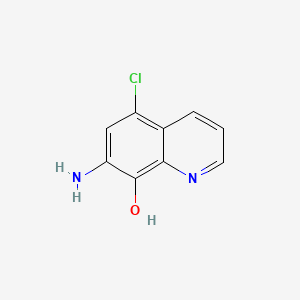
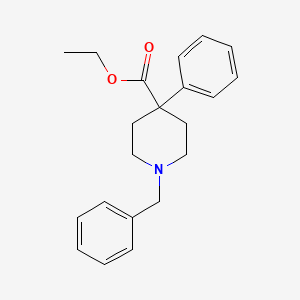
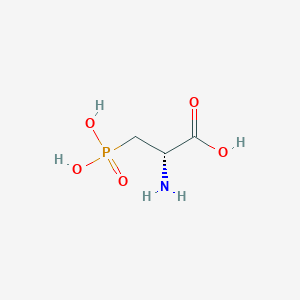

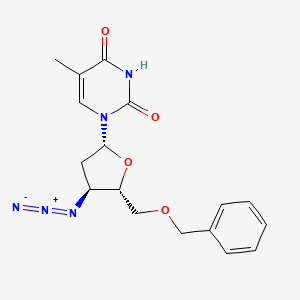
![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)